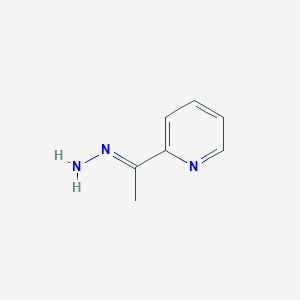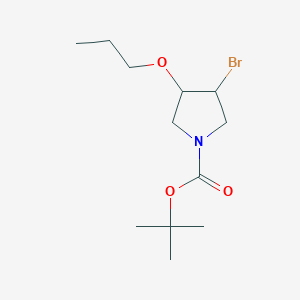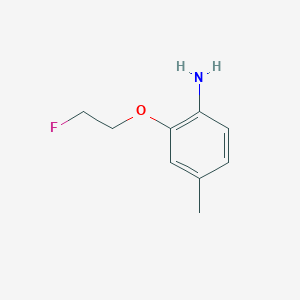
2-(2-Fluoroethoxy)-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethoxy)-4-methylaniline is an organic compound with the molecular formula C9H12FNO It is characterized by the presence of a fluoroethoxy group attached to the aniline ring, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethoxy)-4-methylaniline typically involves the reaction of 4-methylaniline with 2-fluoroethanol in the presence of a suitable catalyst. One common method involves the use of potassium carbonate (KF) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using cost-effective precursors and efficient reaction conditions. The use of 1,2-bis(2-chloroethoxy)-ethyl ether (ClDEE) and potassium fluoride (KF) as low-cost precursors has been reported to be effective for the large-scale production of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoroethoxy)-4-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-Fluoroethoxy)-4-methylaniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for drug discovery due to its aniline group, which is present in many biologically active molecules.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoroethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The fluoroethoxy group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: This compound is used as a PET tracer for detecting pathological aggregates in Alzheimer’s disease.
4-(2-Fluoroethoxy)aniline: This compound is used in drug development and organic synthesis.
Uniqueness
2-(2-Fluoroethoxy)-4-methylaniline is unique due to its specific structural features, such as the presence of both a fluoroethoxy group and a methylaniline moiety
Propriétés
Formule moléculaire |
C9H12FNO |
|---|---|
Poids moléculaire |
169.20 g/mol |
Nom IUPAC |
2-(2-fluoroethoxy)-4-methylaniline |
InChI |
InChI=1S/C9H12FNO/c1-7-2-3-8(11)9(6-7)12-5-4-10/h2-3,6H,4-5,11H2,1H3 |
Clé InChI |
BBTZJXKRLCZZMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N)OCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
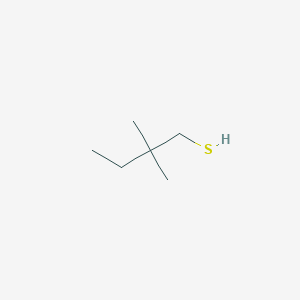
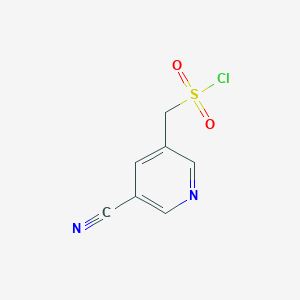

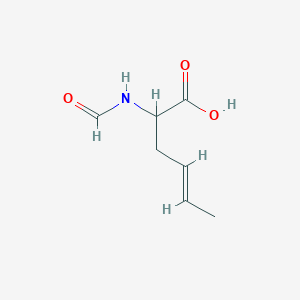
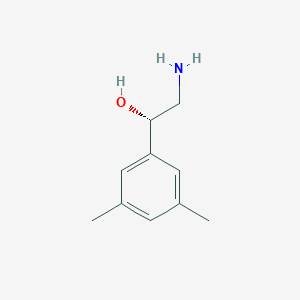
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
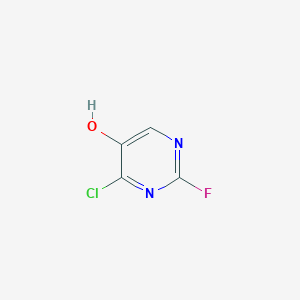
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
![4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13086883.png)
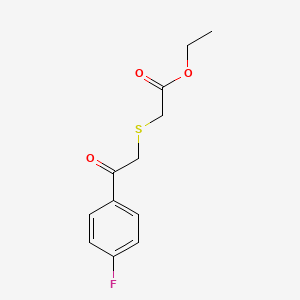
![7-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086889.png)
